Piperidine-3-sulfonyl fluoride
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Overview
Description
Piperidine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3-sulfonyl fluoride typically involves the reaction of piperidine with sulfonyl fluoride reagents. One common method is the reaction of piperidine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Piperidine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, this compound can hydrolyze to form piperidine-3-sulfonic acid and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis Products: The primary products of hydrolysis are piperidine-3-sulfonic acid and hydrogen fluoride.
Scientific Research Applications
Piperidine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of piperidine-3-sulfonyl fluoride primarily involves its ability to act as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with nucleophilic sites on enzymes or other biological molecules. This reactivity is exploited in enzyme inhibition, where the compound can irreversibly inhibit the activity of target enzymes by forming stable covalent adducts.
Comparison with Similar Compounds
Piperidine-4-sulfonyl Fluoride: Similar in structure but with the sulfonyl fluoride group at the 4-position.
Pyrrolidine-3-sulfonyl Fluoride: A related compound with a five-membered pyrrolidine ring instead of the six-membered piperidine ring.
Morpholine-3-sulfonyl Fluoride: Contains a morpholine ring, which includes an oxygen atom in addition to the nitrogen atom.
Uniqueness: Piperidine-3-sulfonyl fluoride is unique due to its specific ring structure and the position of the sulfonyl fluoride group. This structural arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Biological Activity
Piperidine-3-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.
Structure and Synthesis
This compound is characterized by a piperidine ring substituted with a sulfonyl fluoride group. This structure allows for the compound to engage in various biological interactions, particularly as a reactive electrophile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antibacterial Activity :
- Compounds with similar piperidine moieties have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. For instance, synthesized derivatives exhibited IC50 values indicating effective inhibition against urease, an enzyme critical for bacterial survival .
-
Enzyme Inhibition :
- Piperidine derivatives are known for their role as acetylcholinesterase (AChE) inhibitors. Research indicates that this compound may similarly inhibit AChE, which is relevant in treating conditions like Alzheimer's disease. The inhibition mechanisms typically involve covalent modification of serine residues in the active site of the enzyme .
- Anticancer Properties :
- Other Pharmacological Activities :
The reactivity of the sulfonyl fluoride group allows it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition and modulation of biological pathways. This mechanism is crucial for its antibacterial and enzyme inhibitory activities.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound:
- Antibacterial Studies : A series of synthesized compounds demonstrated varying degrees of antibacterial activity, with some showing IC50 values as low as 0.63 µM against urease compared to a standard reference .
- Enzyme Inhibition Studies : In vitro assays indicated that compounds derived from piperidine exhibited strong inhibition against AChE, which is vital for developing treatments for neurodegenerative diseases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C5H10FNO2S |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
piperidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H10FNO2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2 |
InChI Key |
BKAKQDNTQYQEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)F |
Origin of Product |
United States |
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